Cas no 1782491-87-5 (5-(Difluoromethyl)-2,3-dimethoxybenzoic acid)
5-(Difluoromethyl)-2,3-dimethoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-6510291
- 1782491-87-5
- 5-(Difluoromethyl)-2,3-dimethoxybenzoic acid
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- Inchi: 1S/C10H10F2O4/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4,9H,1-2H3,(H,13,14)
- InChI Key: URZKPPBGJUBTSB-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=C(C(=O)O)C=1)OC)OC)F
Computed Properties
- Exact Mass: 232.05471512g/mol
- Monoisotopic Mass: 232.05471512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 55.8Ų
5-(Difluoromethyl)-2,3-dimethoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510291-0.05g |
5-(difluoromethyl)-2,3-dimethoxybenzoic acid |
1782491-87-5 | 0.05g |
$924.0 | 2023-05-31 | ||
| Enamine | EN300-6510291-0.1g |
5-(difluoromethyl)-2,3-dimethoxybenzoic acid |
1782491-87-5 | 0.1g |
$968.0 | 2023-05-31 | ||
| Enamine | EN300-6510291-0.25g |
5-(difluoromethyl)-2,3-dimethoxybenzoic acid |
1782491-87-5 | 0.25g |
$1012.0 | 2023-05-31 | ||
| Enamine | EN300-6510291-0.5g |
5-(difluoromethyl)-2,3-dimethoxybenzoic acid |
1782491-87-5 | 0.5g |
$1056.0 | 2023-05-31 | ||
| Enamine | EN300-6510291-1.0g |
5-(difluoromethyl)-2,3-dimethoxybenzoic acid |
1782491-87-5 | 1g |
$1100.0 | 2023-05-31 | ||
| Enamine | EN300-6510291-2.5g |
5-(difluoromethyl)-2,3-dimethoxybenzoic acid |
1782491-87-5 | 2.5g |
$2155.0 | 2023-05-31 | ||
| Enamine | EN300-6510291-5.0g |
5-(difluoromethyl)-2,3-dimethoxybenzoic acid |
1782491-87-5 | 5g |
$3189.0 | 2023-05-31 | ||
| Enamine | EN300-6510291-10.0g |
5-(difluoromethyl)-2,3-dimethoxybenzoic acid |
1782491-87-5 | 10g |
$4729.0 | 2023-05-31 |
5-(Difluoromethyl)-2,3-dimethoxybenzoic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 5-(Difluoromethyl)-2,3-dimethoxybenzoic acid
5-(Difluoromethyl)-2,3-dimethoxybenzoic Acid: A Comprehensive Overview
The compound 5-(Difluoromethyl)-2,3-dimethoxybenzoic acid, identified by the CAS number 1782491-87-5, is a chemically synthesized organic compound with significant potential in various fields of research and application. This compound belongs to the class of benzoic acids, which are widely studied due to their versatile properties and applications in pharmaceuticals, agrochemicals, and material sciences. The structure of this compound comprises a benzoic acid backbone with specific substituents that confer unique chemical and biological properties.
The benzoic acid moiety serves as the core structure, while the substituents at positions 2, 3, and 5 play a crucial role in determining its reactivity and functionality. The presence of two methoxy groups at positions 2 and 3 introduces electron-donating effects, which can influence the compound's acidity and reactivity. Additionally, the difluoromethyl group at position 5 introduces fluorine atoms, known for their ability to enhance lipophilicity and bioavailability. These structural features make 5-(Difluoromethyl)-2,3-dimethoxybenzoic acid a promising candidate for various chemical transformations and biological assays.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic aromatic substitution and fluorination techniques. Researchers have explored the use of transition metal catalysts to optimize reaction conditions, leading to higher yields and improved purity. These methods have been documented in several peer-reviewed journals, highlighting the importance of this compound in modern chemical synthesis.
In terms of biological activity, 5-(Difluoromethyl)-2,3-dimethoxybenzoic acid has shown potential as a lead compound in drug discovery programs targeting various diseases. Studies have demonstrated its ability to modulate key enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Furthermore, its fluorinated structure enhances its ability to penetrate cellular membranes, improving bioavailability and efficacy.
The application of this compound extends beyond pharmacology into agrochemicals. Researchers have investigated its role as a plant growth regulator and pest control agent. The methoxy groups contribute to its stability under environmental conditions, while the difluoromethyl group enhances its selectivity towards target organisms. These properties make it a valuable asset in sustainable agriculture practices.
From a materials science perspective, 5-(Difluoromethyl)-2,3-dimethoxybenzoic acid has been explored as a precursor for advanced materials such as polymers and nanoparticles. Its functional groups provide opportunities for cross-linking and surface modification, enabling the development of materials with tailored properties for applications in electronics and biotechnology.
In conclusion, 5-(Difluoromethyl)-2,3-dimethoxybenzoic acid, with its unique structural features and versatile applications, stands out as an important compound in contemporary chemical research. Its potential across multiple disciplines underscores the need for continued investigation into its properties and applications. As research progresses, this compound is expected to contribute significantly to advancements in medicine, agriculture, and materials science.
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